molecular formula C13H10ClNOS2 B11672436 (5Z)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672436
M. Wt: 295.8 g/mol
InChI Key: JLFXHSVZYUCRRR-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chlorophenyl group and a prop-2-en-1-yl group further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with prop-2-en-1-amine and thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically isolated through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chlorophenyl and prop-2-en-1-yl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10ClNOS2

Molecular Weight

295.8 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8-

InChI Key

JLFXHSVZYUCRRR-FLIBITNWSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.